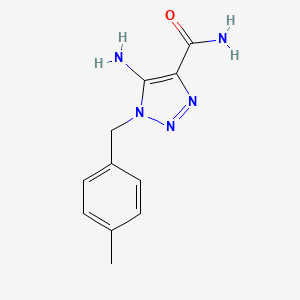

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl azide with propargylamine in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic applications. The triazole ring plays a significant role in the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-(4-methylbenzyl)-1H-pyrazol-3-ol

- 1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- 1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Uniqueness

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to similar pyrazole derivatives. The presence of the amino and carboxamide groups also enhances its potential for forming hydrogen bonds, making it a versatile compound in various applications.

Actividad Biológica

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves a [3+2] cycloaddition reaction between azides and nitriles. This method allows for the efficient formation of various triazole derivatives under mild conditions. The compound can be synthesized using catalysts such as sodium ethoxide or cesium carbonate to facilitate the cyclization process .

Biological Activity

Antimicrobial Activity

Research has indicated that derivatives of the triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the triazole ring can enhance activity against various pathogens. The compound has been evaluated for its ability to inhibit bacterial growth and has shown promising results in high-throughput screens targeting bacterial SOS response mechanisms .

Antitumor Activity

The compound has also been studied for its antitumor potential. In vitro assays have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines such as HeLa and Jurkat. The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through pathways involving mitochondrial depolarization and caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A systematic evaluation of various analogs has revealed that modifications to the aromatic moiety can significantly impact potency:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 6.5 ± 0.3 | Apoptosis induction |

| CA-4 (Reference Compound) | 4 ± 1 | Tubulin polymerization inhibition |

| Other Analog | 10 ± 0.5 | Cell cycle arrest |

This table illustrates how structural variations correlate with changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against tumor cells .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Chagas Disease Treatment : A derivative of the triazole scaffold was explored as a potential treatment for Chagas disease caused by Trypanosoma cruzi. The compound demonstrated significant activity against the parasite in vitro and showed promise for further development .

- Cytotoxicity Profiles : In a study evaluating various triazole compounds against different cancer cell lines (AGS, MGC-803), it was found that specific modifications led to improved cytotoxicity profiles compared to non-substituted analogs .

Propiedades

IUPAC Name |

5-amino-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)6-16-10(12)9(11(13)17)14-15-16/h2-5H,6,12H2,1H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZMVZWDHQUUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.